Cas no 24347-58-8 ((2R,3R)-Butane-2,3-diol)
(2R,3R)-Butane-2,3-diol Chemical and Physical Properties
Names and Identifiers
-
- (2R,3R)-Butane-2,3-diol
- D(-)-2,3-BUTANEDIOL
- D-2,3-BUTANEDIOL
- D-2,3-BUTYLENE GLYCOL
- 2,3-BUTANEDIOL, [S-(R*,R*)]-
- (2R,3R)-2,3-BUTANEDIOL
- (R,R)-(-)-2,3-BUTANEDIOL
- (R,R)-2,3-BUTANEDIOL
- (2R,3R)-(?)-2,3-Butanediol
- (2R,3R)-(-)-2,3-Butanediol
- (R,R)-(-)-2,3-Dihydroxybutane
- BU3
- (R,R)-(-)-2,3-Butylene Glycol
- (2R,3R)-(-)-2,3-Butylene glycol
- (R,R)-Butane-2,3-diol
- (R,R)-2,3-Butylene glycol
- (R,R)-(-)-Butane-2,3-diol
- D-(-)-2,3-Butanediol
- 2,3-Butanediol, (R*,R*)-(+-)-
- OWBTYPJTUOEWEK-QWWZWVQMSA-N
- OR02B2286A
- 2,3-Butanediol, [R-(R*,R*)]-
- 2,3-Butanediol #
- 2,3-Butanediol, (-)-
- (2r,3r)-butan-2,3-diol
- 2,3-Butanediol, threo-
- (2R,3R)-(-)-2,3-But
- DTXSID801031371
- THREO-2,3-BUTANEDIOL
- (2R, 3R)(-)-2,3-butanediol
- AKOS016015450
- NSC15829
- (2R, 3R)-(-)-2,3-butanediol
- NSC-15829
- 2,3-BUTANEDIOL, (2R,3R)-
- UNII-OR02B2286A
- (-)-(2R,3R)-Butanediol
- 2,3-BUTANEDIOL, (2R,3R)-(-)-
- 6982-25-8
- (2R,3R)-rel-2,3-Butanediol
- HY-W015954
- (2r,3r)-butanediol
- 2,3-BUTYLENE GLYCOL DL-THREO-FORM
- C91323
- (-)-(2R,3R)-2,3-BUTANEDIOL
- (2R,3R)-(-)-2,3-butandiol
- A817243
- MFCD00064267
- 2,3-BUTANEDIOL, (R*,R*)-(+/-)-
- NSC-249246
- (2R,3R)-(-)-2,3-Butanediol, 97%
- C03044
- Z1255427387
- DTXSID801026532
- UNII-6510BGK6C5
- NS00084625
- L-(-)-2,3-Butanediol
- EN300-141851
- (2R,3R)-butane-2,3-diol;(2R,3R)-2,3-Butanediol
- 6510BGK6C5
- J-500969
- Q27102161
- 2,3-BUTANEDIOL, (+/-)-
- rel-(2R,3R)-2,3-Butanediol
- 2,3-BUTANEDIOL, (2R,3R)-REL-
- 2,3-BUTYLENE GLYCOL D(-)-THREO-FORM [MI]
- (r,r)-2,3 butanediol
- CHEBI:16982
- 2,3-BUTYLENE GLYCOL D(-)-THREO-FORM
- AS-57289
- AKOS015907648
- (+/-)-2,3-BUTANEDIOL
- B1161
- 2,3-BUTYLENE GLYCOL DL-THREO-FORM [MI]
- BP-30189
- Levo-2,3-Butanediol
- J-506903
- (-)-(r,r)-2,3-butanediol
- 2,3-BUTANEDIOL, (R-(R*,R*))-
- s3333
- 2,3-Butanediol, (R*,R*)-
- CS-W016670
- DL-2,3-Butanediol
- 24347-58-8
- EINECS 246-186-9
- (-)-2,3-butanediol
- AC-26496
- 1ST162203
- BBL101946
- STL555743
- Rel-(2R,3R)-Butane-2,3-diol
- DB-009316
-
- MDL: MFCD00064267
- Inchi: 1S/C4H10O2/c1-3(5)4(2)6/h3-6H,1-2H3/t3-,4-/m1/s1
- InChI Key: OWBTYPJTUOEWEK-QWWZWVQMSA-N
- SMILES: O[C@H](C)[C@@H](C)O
- BRN: 4290593
Computed Properties
- Exact Mass: 90.06810
- Monoisotopic Mass: 90.068
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 6
- Rotatable Bond Count: 1
- Complexity: 30.5
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 2
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: -0.9
- Topological Polar Surface Area: 40.5
Experimental Properties
- Color/Form: colorless liquid
- Density: 0.987 g/mL at 25 °C(lit.)
- Melting Point: 16 ºC
- Boiling Point: 80°C/10mmHg(lit.)
- Flash Point: Degrees Fahrenheit:185°F
Degrees Celsius:85°C - Refractive Index: n20/D 1.433(lit.)
- Water Partition Coefficient: dissolution
- Stability/Shelf Life: Stable. Hygroscopic, air sensitive. Incompatible with strong oxidizing agents, acid anhydrides, acid chlorides, chloroformates, reducing agents. Combustible.
- PSA: 40.46000
- LogP: -0.25200
- Merck: 14,1568
- Sensitiveness: Hygroscopic
- Specific Rotation: -13 º (neat)
- Optical Activity: [α]23/D −13.2°, neat
- Solubility: dissolve in water
(2R,3R)-Butane-2,3-diol Security Information
- Prompt:warning
- Hazard Statement: H227
- Warning Statement: P210-P280-P370+P378-P403+P235-P501
- WGK Germany:3
- Safety Instruction: S24/25
- FLUKA BRAND F CODES:3-10
-
Hazardous Material Identification:
- Risk Phrases:R24/25
- Safety Term:S24/25
- Storage Condition:−20°C
(2R,3R)-Butane-2,3-diol Customs Data
- HS CODE:29053980
- Customs Data:
China Customs Code:
2905399090Overview:
2905399090 Other diols.Regulatory conditions:AB(Customs clearance form for Inbound Goods,Customs clearance form for outbound goods).VAT:17.0%.Tax refund rate:9.0%.MFN tariff:5.5%.general tariff:30.0%
Declaration elements:
Product Name, component content, use to, packing
Regulatory conditions:
A.Customs clearance form for Inbound Goods
B.Customs clearance form for outbound goodsInspection and quarantine category:
R.Sanitary supervision and inspection of imported food
S.Sanitary supervision and inspection of exported food
M.Import commodity inspection
N.Export commodity inspectionSummary:
2905399090 other diols.supervision conditions:AB(certificate of inspection for goods inward,certificate of inspection for goods outward).VAT:17.0%.tax rebate rate:9.0%.MFN tariff:5.5%.general tariff:30.0%
(2R,3R)-Butane-2,3-diol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | R838151-5g |
(2R,3R)-(-)-2,3-Butanediol |
24347-58-8 | 97 % | 5g |
691.00 | 2021-05-17 | |
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 237639-1G |
(2R,3R)-Butane-2,3-diol |
24347-58-8 | 1g |
¥603.18 | 2023-12-09 | ||
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 237639-5G |
(2R,3R)-Butane-2,3-diol |
24347-58-8 | 5g |
¥1080.9 | 2023-12-09 | ||
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | A-DS409-1g |
(2R,3R)-Butane-2,3-diol |
24347-58-8 | 99% | 1g |
299CNY | 2021-05-10 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | A-DS409-200mg |
(2R,3R)-Butane-2,3-diol |
24347-58-8 | 99% | 200mg |
94CNY | 2021-05-10 | |
| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | B1161-5G |
(R,R)-(-)-2,3-Butanediol |
24347-58-8 | >97.0%(GC) | 5g |
¥980.00 | 2024-04-17 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | R77990-5g |
(2R,3R)-Butane-2,3-diol |
24347-58-8 | 5g |
¥576.0 | 2021-09-04 | ||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | R77990-1g |
(2R,3R)-Butane-2,3-diol |
24347-58-8 | 1g |
¥136.0 | 2021-09-04 | ||
| ChemScence | CS-W016670-5g |
(2R,3R)-Butane-2,3-diol |
24347-58-8 | 98.28% | 5g |
$72.0 | 2022-04-27 | |
| ChemScence | CS-W016670-10g |
(2R,3R)-Butane-2,3-diol |
24347-58-8 | 98.28% | 10g |
$140.0 | 2022-04-27 |
(2R,3R)-Butane-2,3-diol Suppliers
(2R,3R)-Butane-2,3-diol Related Literature
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Liaoyuan Zhang,Raushan Singh,Sivakumar D,Zewang Guo,Jiahuan Li,Fanbing Chen,Yuanzhi He,Xiong Guan,Yun Chan Kang,Jung-Kul Lee Green Chem. 2018 20 230
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Lukas Muschallik,Denise Molinnus,Melanie Jablonski,Carina Ronja Kipp,Johannes Bongaerts,Martina Pohl,Torsten Wagner,Michael J. Sch?ning,Thorsten Selmer,Petra Siegert RSC Adv. 2020 10 12206
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Jian-Xiu Li,Yan-Yan Huang,Xian-Rui Chen,Qi-Shi Du,Jian-Zong Meng,Neng-Zhong Xie,Ri-Bo Huang RSC Adv. 2018 8 30512
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Tong Hao,Binbin Han,Hongwu Ma,Jing Fu,Hui Wang,Zhiwen Wang,Bincai Tang,Tao Chen,Xueming Zhao Mol. BioSyst. 2013 9 2034
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Yajun Yan,Chia-Chi Lee,James C. Liao Org. Biomol. Chem. 2009 7 3914
Additional information on (2R,3R)-Butane-2,3-diol
(2R,3R)-Butane-2,3-diol and Its Significance in Modern Chemical Research
(2R,3R)-Butane-2,3-diol, with the CAS number 24347-58-8, is a chiral compound that has garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its specific stereochemistry, plays a crucial role in the synthesis of various bioactive molecules and has been the subject of numerous studies aimed at understanding its structural and functional properties.
The unique stereochemistry of (2R,3R)-Butane-2,3-diol makes it a valuable intermediate in the synthesis of complex organic molecules. Its two stereocenters provide a versatile platform for the development of enantiomerically pure compounds, which are essential in pharmaceutical applications where the biological activity of a drug is highly dependent on its stereochemical configuration. The compound's ability to serve as a building block for more complex structures has made it a staple in synthetic organic chemistry laboratories.
In recent years, there has been a growing interest in the applications of (2R,3R)-Butane-2,3-diol in drug discovery and development. Researchers have leveraged its structural features to design novel therapeutic agents that target various diseases. For instance, studies have shown that derivatives of this compound exhibit promising biological activities, including anti-inflammatory and antimicrobial properties. These findings highlight the potential of (2R,3R)-Butane-2,3-diol as a lead compound for further medicinal chemistry investigations.
The synthesis of (2R,3R)-Butane-2,3-diol has also been optimized to achieve high yields and enantioselectivity. Catalytic methods involving chiral auxiliaries or asymmetric transition metal complexes have been particularly effective in producing this compound with high purity. These advancements in synthetic methodologies have not only facilitated its use in research but also opened new avenues for the development of scalable processes for related chiral compounds.
One of the most intriguing aspects of (2R,3R)-Butane-2,3-diol is its role in the development of biodegradable polymers. Its structural motif is found in several natural products and biodegradable plastics, making it a valuable candidate for sustainable chemistry initiatives. Researchers are exploring ways to incorporate this compound into polymer backbones to create materials that are both environmentally friendly and biocompatible. Such materials have potential applications in packaging, medical devices, and other industries where sustainability is a key concern.
The pharmacological properties of (2R,3R)-Butane-2,3-diol have also been investigated in detail. Preclinical studies have demonstrated that certain derivatives of this compound can modulate key biological pathways involved in inflammation and pain perception. These findings suggest that (2R,3R)-Butane-2,3-diol could be a valuable starting point for developing new therapeutic strategies for chronic inflammatory diseases. Additionally, its ability to interact with specific enzymes and receptors has sparked interest in its potential as an analgesic agent.
In conclusion, (2R,3R)-Butane-2,3-diol (CAS no 24347-58-8) is a multifaceted compound with significant implications in chemical biology and pharmaceutical research. Its unique stereochemistry and versatile reactivity make it an indispensable tool for synthetic chemists and medicinal chemists alike. As research continues to uncover new applications for this molecule, its importance in advancing both academic knowledge and industrial innovation is undeniable.
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